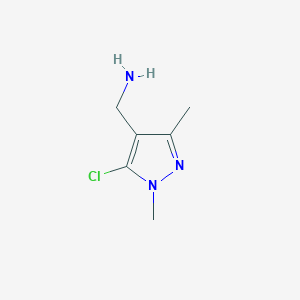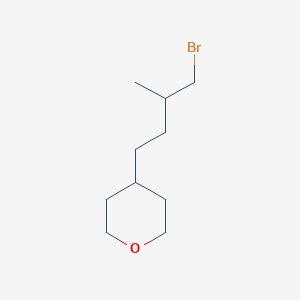
4-(4-Bromo-3-methylbutyl)tetrahydro-2h-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran is a chemical compound with the molecular formula C10H19BrO. It belongs to the class of organic compounds known as tetrahydropyrans, which are six-membered rings containing one oxygen atom. This compound is characterized by the presence of a bromine atom attached to a butyl group, which is further connected to the tetrahydropyran ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with a brominated butyl derivative. One common method is the reaction of 4-(methanesulfonyloxymethyl)tetrahydropyran with sodium iodide in acetone, followed by the substitution of iodine with bromine . The reaction conditions usually involve heating and refluxing to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving the use of advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Sodium Iodide in Acetone: Used for the initial substitution reaction to introduce the bromine atom.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Alcohols and Ketones: Formed through oxidation reactions.
Hydrocarbons: Formed through reduction reactions.
Applications De Recherche Scientifique
4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of fine chemicals and as a building block for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in nucleophilic substitution reactions, making the compound reactive towards various nucleophiles. The tetrahydropyran ring provides stability and a unique structural framework that influences its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)tetrahydropyran: Similar structure but with a different substitution pattern.
2-(4-Bromobutoxy)tetrahydro-2H-pyran: Another brominated tetrahydropyran derivative with a different butyl group substitution.
Uniqueness
4-(4-Bromo-3-methylbutyl)tetrahydro-2H-pyran is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the bromine atom on the butyl group allows for targeted chemical modifications, making it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
Formule moléculaire |
C10H19BrO |
|---|---|
Poids moléculaire |
235.16 g/mol |
Nom IUPAC |
4-(4-bromo-3-methylbutyl)oxane |
InChI |
InChI=1S/C10H19BrO/c1-9(8-11)2-3-10-4-6-12-7-5-10/h9-10H,2-8H2,1H3 |
Clé InChI |
WVXSYGAIQJXLPV-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1CCOCC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


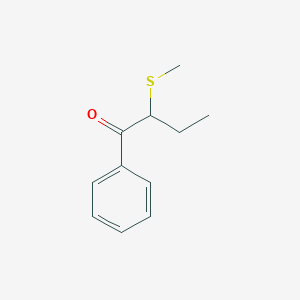
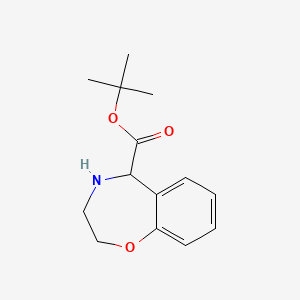


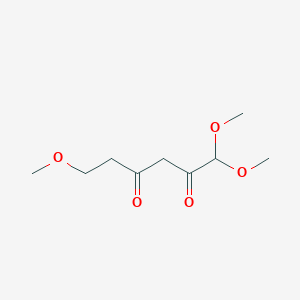
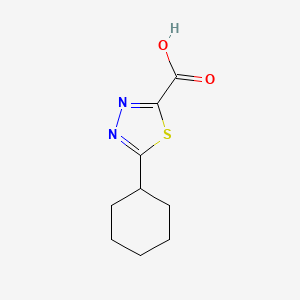

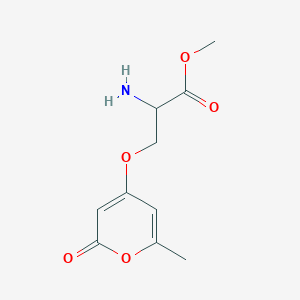



![(3R)-3-(2,5-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13637145.png)
![[2-(Adamantan-1-yl)ethyl]hydrazine](/img/structure/B13637148.png)
